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molecular formula C14H18N2O4 B184706 4,5-Di-morpholin-4-yl-[1,2]benzoquinone CAS No. 4608-10-0

4,5-Di-morpholin-4-yl-[1,2]benzoquinone

Cat. No. B184706
M. Wt: 278.3 g/mol
InChI Key: CBOGDPVZDITNCU-UHFFFAOYSA-N
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Patent
US04892584

Procedure details

Pyrocatechol (99.0 g; 0.9 mole) was dissolved in methanol (2.5 l), then morpholine (360 ml; 4.1 mole) and cupric acetate (9.0 g) were added. Air was bubbled through the reaction solution for about 9 hours. The mixture was cooled and filtered; the solid was washed with methanol (1.5 l) and air dried. The yield was 150.3 g (60%).
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step Two
[Compound]
Name
cupric acetate
Quantity
9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[NH:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1>CO>[O:12]1[CH2:13][CH2:14][N:9]([C:6]2[C:7]([N:9]3[CH2:14][CH2:13][O:12][CH2:11][CH2:10]3)=[CH:8][C:1](=[O:2])[C:3](=[O:4])[CH:5]=2)[CH2:10][CH2:11]1

Inputs

Step One
Name
Quantity
99 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
2.5 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
360 mL
Type
reactant
Smiles
N1CCOCC1
Name
cupric acetate
Quantity
9 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Air was bubbled through the reaction solution for about 9 hours
Duration
9 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid was washed with methanol (1.5 l) and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
O1CCN(CC1)C1=CC(C(C=C1N1CCOCC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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